![molecular formula C6H15NO B13898959 (2S)-2-[ethyl(methyl)amino]propan-1-ol](/img/structure/B13898959.png)
(2S)-2-[ethyl(methyl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[ethyl(methyl)amino]propan-1-ol is an organic compound with a chiral center, making it optically active. It is a secondary amine and an alcohol, which gives it unique chemical properties. This compound is used in various scientific and industrial applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[ethyl(methyl)amino]propan-1-ol can be achieved through several methods. One common method involves the hydrogenation of 2-aminoisobutyric acid or its esters in the presence of a metal catalyst . Another method includes the combination reaction of isobutene, chlorine, and methyl cyanide, followed by hydrolysis reactions to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using metal catalysts. These methods are designed to be cost-effective and efficient, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[ethyl(methyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst like palladium (Pd) is often used.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Simpler amines or alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(2S)-2-[ethyl(methyl)amino]propan-1-ol is used in various fields of scientific research:
Chemistry: As a precursor for synthesizing other organic compounds and as a reagent in chemical reactions.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceuticals and as a potential therapeutic agent.
Industry: Used in the production of cosmetics, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of (2S)-2-[ethyl(methyl)amino]propan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The alcohol and amine groups allow it to participate in hydrogen bonding and other interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropan-1-ol: Similar structure but lacks the ethyl group.
2-Amino-2-methyl-1-propanol: Another similar compound with slight structural differences.
Uniqueness
(2S)-2-[ethyl(methyl)amino]propan-1-ol is unique due to its chiral center and the presence of both an ethyl and methyl group attached to the nitrogen atom. This structural configuration imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C6H15NO |
|---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
(2S)-2-[ethyl(methyl)amino]propan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-4-7(3)6(2)5-8/h6,8H,4-5H2,1-3H3/t6-/m0/s1 |
InChI Key |
VDKVVJABFRJUOS-LURJTMIESA-N |
Isomeric SMILES |
CCN(C)[C@@H](C)CO |
Canonical SMILES |
CCN(C)C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


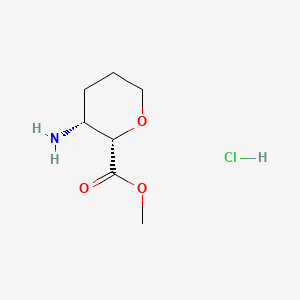
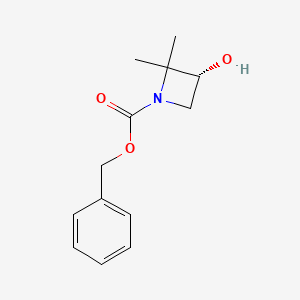
![tert-butyl 4-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)piperazine-1-carboxylate](/img/structure/B13898890.png)
![Methyl 2-chloro-5-[(4-isopropylphenyl)methylamino]benzoate](/img/structure/B13898892.png)
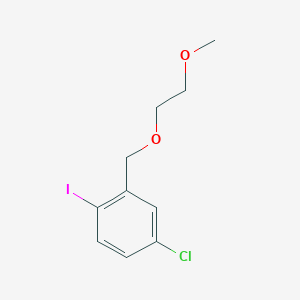
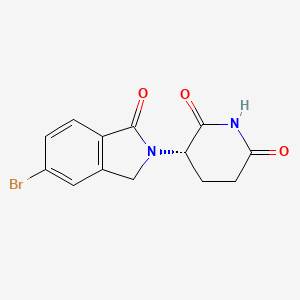
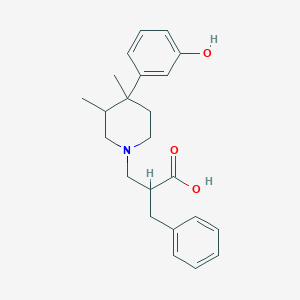

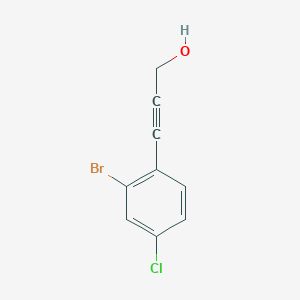
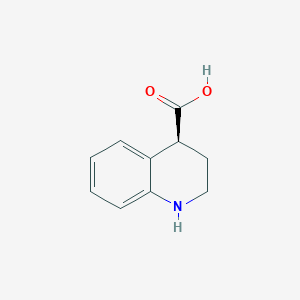
![[1-[3-(3-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13898947.png)

![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13898952.png)
![7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione](/img/structure/B13898967.png)
